(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

chiral resolution process chemistry antifungal intermediate

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one (CAS 247196-88-9) is a chiral, non‑racemic benzyl‑ether protected α‑alkoxy ketone that serves as a key advanced intermediate in the synthesis of triazole antifungal agents, including voriconazole and ravuconazole (ER‑30346). The compound presents a single (2R)‑configured stereocenter on the propionyl chain, which directly translates into the (2R,3S)‑configuration of the final drug substance after downstream functionalisation.

Molecular Formula C16H14F2O2
Molecular Weight 276.28 g/mol
CAS No. 247196-88-9
Cat. No. B1391634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one
CAS247196-88-9
Molecular FormulaC16H14F2O2
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2
InChIInChI=1S/C16H14F2O2/c1-11(20-10-12-5-3-2-4-6-12)16(19)14-8-7-13(17)9-15(14)18/h2-9,11H,10H2,1H3/t11-/m1/s1
InChIKeyXBLJRJZCBFBRNA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one (CAS 247196-88-9): Chiral Benzyl-Protected Intermediate for Azole Antifungals


(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one (CAS 247196-88-9) is a chiral, non‑racemic benzyl‑ether protected α‑alkoxy ketone that serves as a key advanced intermediate in the synthesis of triazole antifungal agents, including voriconazole and ravuconazole (ER‑30346) [1]. The compound presents a single (2R)‑configured stereocenter on the propionyl chain, which directly translates into the (2R,3S)‑configuration of the final drug substance after downstream functionalisation [1]. Its benzyloxy group functions simultaneously as a protecting group for a secondary alcohol and a lipophilic handle that facilitates crystallisation, thereby enabling both chemical purity and enantiomeric enrichment prior to conversion to the free 2‑hydroxy intermediate [1][2].

Why In‑Class Intermediates Cannot Replace (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one


Intermediates that share the 2,4‑difluorophenyl‑propanone scaffold but differ in stereochemistry, protecting group, or substitution are not functionally interchangeable. The (2R)‑configuration is a prerequisite to access the pharmacophoric (2R,3S)‑stereodiad of voriconazole and ravuconazole, meaning that the (2S)‑enantiomer or racemic material will generate the incorrect stereoisomer at the final drug substance, with potential loss of antifungal potency [1]. When the benzyl ether is replaced by a free 2‑hydroxy group, the intermediate loses the crystalline character and oxidative stability that the benzyl group otherwise provides, making purification and storage more difficult [1]. These constraints make generic, off‑the‑shelf substitution scientifically unsound for pharmaceutical development workflows that demand controlled stereochemical integrity and reliable process performance.

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: Quantified Differentiation from Generic Intermediates


Crystallinity and Enantiomeric Enrichment Compared to the Free 2‑Hydroxy Intermediate

The benzyl‑protected ketone (formula 3 in US 6,362,376) possesses crystalline properties that permit recrystallisation from aliphatic hydrocarbon solvents, leading to simultaneous chemical and optical purification. In contrast, the corresponding free 2‑hydroxy‑1‑(2,4‑difluorophenyl)propan‑1‑one is an oil at ambient temperature and cannot be purified by crystallisation [1]. The patent explicitly states that recrystallisation of the benzyloxy intermediate before hydrogenolysis “greatly enhanc[es] the purity, both chemical and particularly optical” of the final hydroxy intermediate used in downstream drug synthesis [1].

chiral resolution process chemistry antifungal intermediate

Storage Stability: Benzyl‑Protected Intermediate vs. Free 2‑Hydroxy Analogue

The free 2‑hydroxy‑1‑(2,4‑difluorophenyl)propan‑1‑one is susceptible to oxidation at the secondary alcohol and α‑ketol rearrangement, compromising purity on standing. US 6,362,376 states that the benzyloxy compounds (formula 3) “are much more stable than the corresponding free hydroxy compounds and are therefore more readily transportable” and “can also be stored for extended periods” [1]. This stability advantage is critical for multi‑step manufacturing campaigns where intermediates are often prepared in advance and stored.

shelf‑life stability oxidative degradation intermediate storage

Documented Process Yields Demonstrating Multi‑Kilogram Scalability

Example 1 of US 6,362,376 provides a complete kilo‑lab procedure for the benzyl‑protected intermediate, with stepwise yields: D‑2‑(benzyloxy)propionic acid (84%), D‑2‑(benzyloxy)propionyl chloride (94.9%), and crude (2R)‑2‑(benzyloxy)‑1‑(2,4‑difluorophenyl)propan‑1‑one isolated as a brown oil, followed by hydrogenolysis to the free 2‑hydroxy compound in 95% yield [1]. These yields represent a reproducible, scalable sequence directly applicable to commercial sourcing.

process development yield scalability

Defined Physicochemical Identity for Quality‑by‑Design (QbD) Specifications

The compound has a well‑characterised profile in authoritative databases: molecular formula C₁₆H₁₄F₂O₂, molecular weight 276.28 g mol⁻¹, exact mass 276.09618601 Da, XLogP3‑AA = 3.6, and computed density 1.2 ± 0.1 g cm⁻³ with a boiling point of 368.1 ± 37.0 °C at 760 mmHg [1]. These data establish a robust identity and purity specification framework for incoming material acceptance, which is a prerequisite for any GMP‑adjacent procurement process.

quality control physicochemical properties QbD

Direct Linkage to Regulatory‑Approved API Structures

US 6,362,376 explicitly identifies 1‑(2,4‑dihalophenyl)‑2‑hydroxy‑1‑propanones—derived directly from the benzyl‑protected intermediate by hydrogenolysis—as key intermediates for the marketed drug voriconazole (Vfend®) and the clinical candidate ravuconazole (ER‑30346/BMS‑207147) [1]. No other protecting group (e.g., MOM, THP, acetyl) for the 2‑hydroxy group is cited in the patent as being equally effective for this specific synthetic sequence.

voriconazole ravuconazole antifungal drug intermediate

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: Evidence‑Backed Application Scenarios


Voriconazole and Ravuconazole API Manufacturing

The benzyl‑protected intermediate is the preferred gateway to the (2R)‑2‑hydroxy‑1‑(2,4‑difluorophenyl)propan‑1‑one building block that is required for constructing the chiral backbone of voriconazole and ravuconazole. The patent explicitly names these two azole antifungals as products derived from this intermediate [1]. Its crystalline nature and stability make it the industrial choice over the free alcohol.

Enantiomeric Purity Control in Multi‑Step Synthesis

Because the benzyl‑protected intermediate can be recrystallised to upgrade optical purity prior to hydrogenolysis [1], it is ideally suited for synthetic sequences where a downstream chiral resolution would be impractical or low‑yielding. This scenario is common in generic API development where the cost of enantiopure starting materials is a key process metric.

Supply‑Chain De‑risking for Contract Manufacturing Organisations (CMOs)

The demonstrated stability of the benzyl‑protected compound—in contrast to the labile free 2‑hydroxy analogue [1]—supports its use in outsourced manufacturing models. CMOs can produce and stockpile the intermediate in one location and ship it to another facility for the final hydrogenolysis and API coupling steps without significant purity loss.

Analytical Reference Standard for Chiral HPLC Method Development

The well‑defined computed properties (MW 276.28, XLogP3 3.6, exact mass 276.09619 Da) and the (2R)‑stereochemistry provide a solid basis for developing chiral HPLC or SFC methods to quantify enantiomeric excess in process intermediates [1][2]. This makes the compound a valuable reference material for quality control laboratories supporting antifungal API production.

Quote Request

Request a Quote for (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.